(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea
Description
Propriétés
Numéro CAS |
899728-60-0 |
|---|---|
Formule moléculaire |
C22H17FN4O2 |
Poids moléculaire |
388.402 |
Nom IUPAC |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C22H17FN4O2/c23-17-11-5-7-13-19(17)24-21(28)26-20-16-10-4-6-12-18(16)25-22(29)27(20)14-15-8-2-1-3-9-15/h1-13H,14H2,(H2,24,26,28) |
Clé InChI |
CPHUPKACHPLJRZ-LHLOQNFPSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 400.4 g/mol. The structure features a dihydroquinazolinone core with benzyl and fluorophenyl substituents, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O3 |
| Molecular Weight | 400.4 g/mol |
| CAS Number | 899728-58-6 |
Synthesis
The synthesis of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea typically involves the reaction of appropriate benzyl and urea derivatives under controlled conditions. Various methods have been reported in literature, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Antitumor Activity
Recent studies have indicated that compounds related to this structure exhibit significant antitumor properties. For instance, a series of 3-benzyl-substituted quinazolinones demonstrated broad-spectrum antitumor activity with mean GI50 values ranging from 7.24 to 14.12 µM, outperforming standard chemotherapeutics like 5-FU (GI50 = 22.60 µM) .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. For example, it may inhibit specific kinases involved in cancer proliferation pathways. The mechanism of action includes:
- Enzyme Inhibition : Targeting specific kinases or enzymes critical for tumor growth.
- Receptor Binding : Interacting with cell surface receptors to modulate cellular signaling.
In vitro studies have reported that related compounds can reduce GSK-3β activity significantly at concentrations as low as 1 µM .
Antimicrobial Activity
Compounds within this chemical class also exhibit antimicrobial properties against various bacterial strains. The structure's ability to interact with bacterial enzymes contributes to this activity .
Case Studies
- Antitumor Efficacy : A study evaluated a derivative of the compound against several cancer cell lines, reporting notable cytotoxic effects with IC50 values significantly lower than those of existing treatments .
- Mechanism Exploration : Another investigation focused on the binding affinity of the compound to specific kinase targets using molecular docking studies, revealing a strong interaction profile that supports its potential as an anticancer agent .
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the quinazolinone structure. For instance, a series of 3-benzyl-substituted quinazolinones demonstrated significant in vitro antitumor activity, with some derivatives exhibiting mean GI50 values significantly lower than the standard chemotherapy agent 5-Fluorouracil (5-FU) . The specific compound (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is hypothesized to exhibit similar mechanisms through enzyme inhibition and receptor modulation.
Anti-inflammatory Properties
The incorporation of a fluorophenyl group into the quinazolinone structure has been linked to enhanced anti-inflammatory activity. Research indicates that compounds with such modifications can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The design of this compound suggests potential efficacy in treating inflammatory diseases.
Case Study 1: Antitumor Evaluation
A study involving the synthesis and evaluation of various benzyl-substituted quinazolinones showed that certain derivatives exhibited potent antitumor activity with GI50 values ranging from 7.24 µM to 14.12 µM, outperforming traditional agents like 5-FU . The structural similarity of these compounds to (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea suggests that it may possess comparable efficacy.
Case Study 2: COX Inhibition
In a separate investigation focusing on novel pyrazole integrated benzophenones, compounds exhibiting similar structural characteristics demonstrated significant COX-II inhibition . The findings suggest that (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea could also be explored for its anti-inflammatory properties through COX inhibition.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea?
- Methodology :
- Stepwise functionalization : Begin with the synthesis of the quinazolinone core via cyclization of anthranilic acid derivatives with benzylamine, followed by oxidation to introduce the 2-oxo group. The (E)-configured urea linkage is formed via condensation of 2-fluorophenyl isocyanate with the quinazolinone intermediate under controlled pH (6–7) and anhydrous conditions (e.g., THF, 0°C to room temperature) to minimize isomerization .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the stereoisomerically pure product.
Q. How is the structural identity of this compound validated in academic research?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., deshielded NH protons at δ 9–11 ppm for urea; aromatic protons in the 2-fluorophenyl group at δ 7.1–7.8 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈FN₃O₂: 376.1423; observed: 376.1425).
- X-ray crystallography : Grow single crystals via slow evaporation (acetonitrile/methanol). Refine using SHELXL (space group, displacement parameters) to confirm the (E)-configuration and hydrogen-bonding network .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity and yield during urea linkage formation?
- Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to assess reaction kinetics. DMSO may stabilize transition states, improving (E)-selectivity .
- Catalysis : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate isocyanate-quinazolinone coupling. Monitor by TLC or in situ IR for urea C=O stretch (~1680 cm⁻¹).
- Data analysis : Use a factorial design (temperature, solvent, catalyst) to model yield/stereoselectivity. Example optimization results:
| Condition | Yield (%) | (E):(Z) Ratio |
|---|---|---|
| THF, 0°C, no catalyst | 62 | 3:1 |
| DMSO, RT, ZnCl₂ | 85 | 8:1 |
Q. What strategies resolve contradictions in crystallographic data, such as disorder in the benzyl group?
- Methodology :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) to improve signal-to-noise ratios.
- Refinement : In SHELXL, apply restraints (DFIX, SIMU) for disordered regions. Validate using ADDSYM/PLATON to check for missed symmetry .
- Hydrogen bonding : Perform graph-set analysis (e.g., Etter’s rules) to identify motifs (e.g., R₂²(8) urea dimer). Discrepancies in H-bond distances (>0.1 Å vs. DFT calculations) may indicate refinement artifacts .
Q. How does the 2-fluorophenyl substituent influence biological activity compared to analogs?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 2-chlorophenyl, thiophen-2-yl) and compare IC₅₀ values in enzyme assays (e.g., kinase inhibition).
- Computational modeling : Dock the fluorophenyl moiety into hydrophobic pockets of target proteins (PDB: 4XC3) using AutoDock Vina. The fluorine’s electronegativity may enhance binding via C-F···H-N interactions .
- Data example :
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| 2-Fluorophenyl | 12 ± 1.5 | 3.2 |
| Thiophen-2-yl | 45 ± 3.2 | 2.8 |
| Phenyl | 85 ± 5.1 | 3.5 |
Specialized Technical Questions
Q. What advanced spectroscopic techniques characterize tautomerism in the quinazolinone core?
- Methodology :
- VT-NMR : Acquire ¹H NMR spectra in DMSO-d₆ from 25°C to 80°C. Line broadening at NH protons suggests tautomeric exchange (keto-enol equilibrium).
- Solid-state ¹³C CP/MAS NMR : Compare chemical shifts of carbonyl carbons (C=O at ~170 ppm vs. enolic C-OH at ~160 ppm) .
Q. How do hydrogen-bonding patterns in the crystal lattice affect solubility and stability?
- Methodology :
- Hirshfeld surface analysis : Use CrystalExplorer to map close contacts. Dominant H-bond donors (urea NH) and acceptors (quinazolinone O) create a 3D network, reducing solubility in non-polar solvents .
- Stability testing : Store crystals under 40°C/75% RH for 28 days. PXRD post-storage shows no polymorphic transitions if H-bonds are robust.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
